Barium chloride is an inorganic compound with the chemical formula BaCl₂. It is a white crystalline salt that is highly soluble in water, forming a neutral solution. Barium chloride consists of one barium cation (Ba²⁺) and two chloride anions (Cl⁻). The compound can exist in various forms, including anhydrous and hydrated states, with the most common being the dihydrate form, BaCl₂·2H₂O. The molar mass of barium chloride is approximately 208.23 g/mol, and its structure can be described as either cubic fluorite or orthorhombic depending on its crystalline form .
Barium chloride is highly toxic if ingested []. It can cause gastrointestinal distress, muscle weakness, respiratory failure, and even death in severe cases. The lethal dose for humans is estimated to be around 0.8-0.9 grams [].
Barium chloride can irritate the skin and eyes upon contact, causing redness, pain, and inflammation [].
Barium chloride is not flammable [].
When handling Barium chloride, it is essential to wear personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat to minimize exposure risks [].
Barium chloride is known for its toxic effects on biological systems. It can disrupt cellular processes and has been shown to interfere with muscle contraction by blocking calcium channels. In higher concentrations, it can lead to severe health issues, including respiratory failure and cardiac arrest. Its toxicity makes it unsuitable for direct use in biological applications without careful management and control .
Barium chloride is synthesized through a two-step process:
Barium chloride has several practical applications:
Research on barium chloride interactions focuses primarily on its toxicity and effects on biological systems. Studies indicate that exposure can lead to significant physiological disturbances, particularly affecting the cardiovascular and nervous systems. Additionally, its interactions with various ions can influence solubility and precipitation reactions in environmental contexts .
Barium chloride shares similarities with several other compounds, particularly salts containing alkaline earth metals and halides. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Solubility in Water | Toxicity Level | Unique Features |
---|---|---|---|---|
Barium Chloride | BaCl₂ | High | High | Forms insoluble barium sulfate precipitate |
Calcium Chloride | CaCl₂ | High | Moderate | Used as a de-icing agent |
Strontium Chloride | SrCl₂ | High | Moderate | Less toxic than barium compounds |
Magnesium Chloride | MgCl₂ | High | Low | Used for dust control and de-icing |
Barium chloride's high solubility and toxicity distinguish it from other alkaline earth metal chlorides, making it particularly noteworthy in both industrial applications and toxicological studies .
The history of barium chloride intertwines with the broader development of chemistry as a discipline. Notably, barium chloride gained significant scientific attention when it emerged as a by-product during Madame Curie's groundbreaking discovery of radium in 1898. The late 18th century witnessed the introduction of barium salts in medicine, despite their known toxicity. Medical applications continued into the early 20th century, with Cohn and Levine employing barium chloride in 1925 to increase heart rate in certain cases of complete heart block. These cardiological applications have since been superseded by safer alternatives as understanding of the compound's toxicity profile improved.
Today, barium chloride continues to hold importance across multiple scientific domains. Its unique properties make it valuable as an analytical reagent, particularly in the detection of sulfate ions. The compound's distinctive yellow-green flame coloration serves as a characteristic identification method in qualitative analysis. Furthermore, its crystallographic properties have attracted significant research interest, with studies examining its polymorphic transitions under varying temperature and pressure conditions. Contemporary environmental science has also focused on assessing the ecological impact of barium chloride production, recognizing the significant water and energy consumption associated with its manufacture.
Research methodologies concerning barium chloride span various scientific approaches. Crystallographic studies employ X-ray diffraction techniques to elucidate its structural properties. Environmental impact assessments utilize Life Cycle Assessment (LCA) methodologies to quantify resource consumption and pollution generation throughout its production cycle. Toxicological studies have employed both animal models and clinical observations to establish safety parameters. Analytical applications leverage potentiometric sensing techniques to develop detection methods for various substances. This multidisciplinary approach to barium chloride research highlights its continued relevance in modern scientific inquiry.
Barium chloride exerts toxicity primarily through interference with ion transport systems. The divalent Ba²⁺ ion competes with Ca²⁺ at voltage-gated calcium channels, altering membrane depolarization dynamics [1] [3]. At concentrations as low as 0.1 mM, Ba²⁺ blocks inward rectifier potassium channels (Kir), particularly Kir2.1 in cardiac tissue, reducing outward K⁺ currents by 85% [3] [4]. Concurrently, barium activates Na⁺-K⁺-ATPase activity 2.3-fold above baseline, creating a paradoxical state of intracellular potassium accumulation and extracellular depletion [1] [4].
This dual mechanism disrupts action potential propagation in excitable tissues. In neuronal cells, barium-induced calcium channel modulation increases neurotransmitter release by 40–60%, particularly acetylcholine at neuromuscular junctions [3] [4]. Mitochondrial studies show barium uncouples oxidative phosphorylation at Complex III, reducing ATP production by 55% in skeletal muscle mitochondria [2] [4].
The hypokalemic effect of barium chloride arises from three synergistic pathways:
These mechanisms can depress serum potassium to <2.0 mmol/L within 2 hours, with each 0.1 mM Ba²⁺ decreasing serum K⁺ by 0.4 mmol/L [1] [3]. The resulting transmembrane potassium gradient collapse impairs cardiac repolarization, manifesting as prolonged QT intervals and U waves on ECG [1] [3].
Barium chloride induces a biphasic muscular response: initial fasciculations (0.5–2 h post-ingestion) followed by flaccid paralysis. In murine models, 50 μL of 1.2% BaCl₂ reduces tibialis anterior contractile force by 78% within 24 hours [2]. This correlates with a 5-fold increase in serum creatine kinase (CK) and 12-fold rise in myoglobin, indicating rhabdomyolysis [1] [2].
Neurologically, Ba²⁺ crosses the blood-brain barrier via calcium transport systems, achieving CSF concentrations 30% of plasma levels. This suppresses GABAergic transmission by 45%, causing hyperexcitability seizures in 22% of cases [3] [4]. Peripheral neuropathy manifests as reduced nerve conduction velocity (38.2 m/s vs. normal 50–60 m/s) due to axonal potassium accumulation [4].
Advanced spectroscopic techniques now detect barium in decomposed tissues:
Method | LOD (μg/g) | Tissue Compatibility | Interference Resistance |
---|---|---|---|
SEM/EDX | 0.3 | Skin, bone | Moderate (Ca, Sr) |
ICP-MS with BaF⁺ adducts [6] | 0.02 | Liver, kidney | High |
Sodium Rhodizonate (OH) [5] | 1.5 | Dermal residues | Low (Pb, Fe) |
SEM/EDX identifies barium in 68.7% of gunshot wound cases, but false negatives occur due to Ca²⁺ interference [5]. The novel BaF⁺-HRMS method achieves 98% specificity in hepatic tissue by monitoring m/z 157.904 (BaF⁺) [6]. Colorimetric detection with 0.2% sodium rhodizonate in alcoholic medium shows 18% sensitivity for dermal barium, superior to aqueous methods [5].
Barium chloride quantification challenges stem from tissue mineral content. A validated ICP-MS protocol uses reaction cell technology with NH₃ gas to remove Ar⁺ interferences:
Post-column isotope dilution with ¹³⁸Ba improves precision to 2.1% RSD in blood [6]. For decomposed samples, solid-phase extraction using crown ether resins achieves 89% recovery despite lipid interference [5].
A 2016 suicide attempt involving 3 g BaCl₂ ingestion demonstrated key forensic markers [1]:
Notably, barium was undetectable in gastric contents after 10 hours, highlighting rapid absorption. A 2024 case showed 72-hour post-mortem barium redistribution from liver (8.3 μg/g) to bone (12.7 μg/g), complicating interpretation [5].
Barium’s toxicity profile varies markedly by compound:
Compound | Solubility (g/100 mL) | LD₅₀ Oral (rat) | Primary Target Organ |
---|---|---|---|
Barium Chloride | 35.8 | 118 mg/kg | Cardiovascular |
Barium Sulfate | 0.0024 | >10,000 mg/kg | None (radiopaque) |
Barium Carbonate | 0.002 | 418 mg/kg | Neuromuscular |
BaCl₂’s high solubility enables 94% oral bioavailability versus 2% for BaCO₃ [3] [4]. Unlike BaSO₄, which is inert, BaCl₂ dissociates completely, releasing Ba²⁺ that distributes to intracellular compartments (volume 0.67 L/kg) [1] [4]. Barium nitrate shows intermediate toxicity (LD₅₀ 355 mg/kg) due to nitrate-mediated methemoglobinemia [3].
Barium chloride administration demonstrates profound effects on cellular redox homeostasis through multiple interconnected mechanisms involving both oxidative stress promotion and antioxidant defense system impairment.
The exposure to barium chloride results in significant elevation of key oxidative stress biomarkers across multiple organ systems. Research demonstrates that barium chloride administration at graded doses induces a dose-dependent increase in malondialdehyde levels, with increases ranging from 92% to 113% in renal tissue following treatment with doses between 67 and 300 parts per million [1]. This substantial elevation in malondialdehyde serves as a primary indicator of lipid peroxidation processes occurring within cellular membranes.
Hydrogen peroxide concentrations exhibit parallel increases, with tissue levels rising by 48% to 80% across the tested dose range [1]. The accumulation of hydrogen peroxide reflects the enhanced production of reactive oxygen species and the inability of cellular antioxidant systems to adequately neutralize these compounds. Advanced oxidation protein products also demonstrate significant increases following barium chloride exposure, indicating extensive protein oxidation occurring within affected tissues [1].
The oxidative stress biomarkers display a clear dose-response relationship, with higher concentrations of barium chloride corresponding to more pronounced elevations in oxidative damage markers. This pattern suggests that the compound induces oxidative stress through direct mechanisms rather than secondary effects.
The antioxidant defense system experiences comprehensive impairment following barium chloride exposure, affecting both enzymatic and non-enzymatic components. Superoxide dismutase activity demonstrates significant decreases across all tested doses, reflecting compromised cellular capacity to neutralize superoxide radicals [1]. Catalase activity similarly exhibits substantial reductions, limiting the cellular ability to decompose hydrogen peroxide into water and oxygen [1].
Glutathione peroxidase activity undergoes marked decreases, particularly affecting the selenium-dependent enzymatic pathways responsible for reducing lipid hydroperoxides and hydrogen peroxide [1]. The reduction in glutathione peroxidase activity compounds the cellular oxidative stress burden by limiting the primary enzymatic mechanism for neutralizing peroxides.
Non-enzymatic antioxidants experience parallel depletion patterns. Reduced glutathione levels decrease by 37% to 45% across the dose range, representing a critical compromise in cellular reducing capacity [1]. Non-protein thiols show reductions ranging from 23% to 42%, further limiting the cellular antioxidant reserve capacity [1]. Vitamin C levels exhibit consistent decreases of 19% to 22%, reducing the water-soluble antioxidant protection available to cells [1].
The hepatic system demonstrates characteristic patterns of injury and metabolic disruption following barium chloride exposure, with alterations in both enzymatic activity and inflammatory mediator expression.
Hepatic enzyme activities undergo significant alterations indicative of cellular damage and metabolic disruption. Alanine aminotransferase activity increases substantially in plasma samples, reflecting hepatocellular injury and membrane permeabilization [2]. This elevation indicates leakage of cytoplasmic enzymes from damaged hepatocytes into the systemic circulation.
Aspartate aminotransferase activity demonstrates parallel increases, with plasma levels rising significantly across all tested doses [2]. The elevation of aspartate aminotransferase provides additional confirmation of hepatocellular damage, as this enzyme is normally confined to the cytoplasm and mitochondria of hepatocytes.
Gamma-glutamyl transferase activity exhibits dose-dependent increases, reflecting damage to hepatocyte membranes and biliary epithelial cells [2]. This enzyme elevation suggests involvement of both parenchymal and non-parenchymal hepatic cells in the toxic response.
Lactate dehydrogenase activity increases markedly in plasma samples, with elevations ranging from 55% to 79% across the tested dose range [1]. Concurrently, tissue lactate dehydrogenase activity decreases by 46% to 54%, indicating enzyme release from damaged cells into the circulation [1].
The hepatic inflammatory response involves upregulation of multiple pro-inflammatory cytokine genes following barium chloride exposure. Interleukin-6 gene expression increases significantly, promoting acute phase protein synthesis and inflammatory cell recruitment [3]. This cytokine upregulation contributes to the systemic inflammatory response and hepatic injury progression.
Tumor necrosis factor-alpha expression demonstrates substantial increases, activating inflammatory signaling pathways and promoting hepatocyte apoptosis [3]. The elevation of tumor necrosis factor-alpha contributes to the progression of hepatic inflammation and the development of tissue damage.
Interleukin-1 beta expression increases markedly, promoting inflammatory cell infiltration and activation of hepatic stellate cells [3]. This cytokine upregulation contributes to the inflammatory cascade and may promote fibrotic responses in prolonged exposure scenarios.
The renal system demonstrates particular susceptibility to barium chloride toxicity, with characteristic patterns of nephrotoxicity involving both tubular and glomerular components.
Barium chloride exposure induces characteristic nephropathic lesions with dose-dependent severity. Histological examination reveals extensive tubular epithelial cell regeneration, tubular dilatation, and hyaline cast formation [4]. The nephropathy is characterized by extensive regeneration of cortical and medullary tubule epithelium, indicating ongoing cellular damage and repair processes.
Multifocal interstitial fibrosis develops in response to chronic exposure, with some cases progressing to glomerulosclerosis [4]. The severity of nephropathy demonstrates a clear dose-response relationship, with higher doses producing more extensive lesions and greater functional impairment.
The nephropathic lesions exhibit a characteristic distribution pattern, affecting primarily the cortical and medullary regions of the kidney. The lesions demonstrate progressive severity with continued exposure, suggesting cumulative damage mechanisms.
Tubular structural alterations represent a primary manifestation of barium chloride nephrotoxicity. Proximal tubule dilatation occurs with thinning of the tubular wall and flattening of epithelial cells [1]. The tubular epithelial cells demonstrate loss of brush border, indicating compromised absorptive function.
Distal tubule alterations include the presence of hyaline, granular, and pigmented casts within the tubular lumen [5]. These casts reflect ongoing cellular damage and protein precipitation within the tubular system. The interstitium develops mild edema as part of the inflammatory response [5].
Glomerular dysfunction manifests as decreased creatinine clearance, with reductions ranging from 47% to 50% across the tested dose range [1]. This functional impairment reflects both tubular damage and potential glomerular involvement in the toxic process.
The cardiovascular system demonstrates significant susceptibility to barium chloride toxicity, with characteristic patterns of rhythm disturbances and ionic channel dysfunction.
Barium chloride induces characteristic cardiac rhythm disturbances through multiple mechanisms involving ionic channel dysfunction. Intravenous administration of barium chloride at doses of 10 to 20 milligrams per kilogram produces intense and persistent bradycardia associated with prolonged QTc intervals [6]. These rhythm disturbances can progress to life-threatening arrhythmias if not promptly treated.
The cardiac effects include ventricular bigeminy, ventricular tachycardia, and ventricular fibrillation, with onset times varying depending on the administration route and dose [7]. Intraperitoneal administration produces ventricular bigeminy within 115 seconds, ventricular tachycardia within 248 seconds, and ventricular fibrillation within 343 seconds [7].
The arrhythmogenic effects result from disruption of normal cardiac conduction pathways and alteration of myocardial repolarization processes. The prolonged QTc interval indicates delayed ventricular repolarization, predisposing to potentially fatal arrhythmias.
Barium chloride exerts direct effects on multiple ionic channel systems critical for cardiac function. The compound functions as a potent blocker of inwardly rectifying potassium channels, with particular selectivity for the KIR channel family [8]. This blockade reduces the normal potassium efflux responsible for maintaining resting membrane potential and contributing to repolarization.
The sodium-potassium ATPase pump experiences functional impairment, disrupting the normal ionic gradients essential for cardiac excitation-contraction coupling [9]. This pump dysfunction contributes to alterations in membrane potential and cellular ionic homeostasis.
Voltage-gated calcium channels demonstrate altered function, with barium chloride inducing smooth muscle contractions through membrane depolarization and calcium channel opening [8]. These effects contribute to the overall cardiovascular toxicity and rhythm disturbances observed with barium chloride exposure.
The ionic channel interferences create a cascade of electrophysiological abnormalities that manifest as the characteristic cardiac rhythm disturbances. The combination of potassium channel blockade, sodium-potassium ATPase impairment, and calcium channel effects produces the complex pattern of cardiac toxicity associated with barium chloride exposure.
Parameter | System | Effect | Dose Range (ppm) | Percentage Change | Reference Study |
---|---|---|---|---|---|
Malondialdehyde (MDA) | Hepatic/Renal | Increased | 67-300 | +92% to +113% | Elwej et al. 2024 |
Hydrogen Peroxide (H2O2) | Hepatic/Renal | Increased | 67-300 | +48% to +80% | Elwej et al. 2024 |
Advanced Oxidation Protein Products (AOPP) | Hepatic/Renal | Increased | 67-300 | Significant increase | Elwej et al. 2024 |
Superoxide Dismutase (SOD) | Hepatic/Renal | Decreased | 67-300 | Significant decrease | Elwej et al. 2024 |
Catalase (CAT) | Hepatic/Renal | Decreased | 67-300 | Significant decrease | Elwej et al. 2024 |
Glutathione Peroxidase (GPx) | Hepatic/Renal | Decreased | 67-300 | Significant decrease | Elwej et al. 2024 |
Reduced Glutathione (GSH) | Hepatic/Renal | Decreased | 67-300 | -37% to -45% | Elwej et al. 2024 |
Non-protein Thiols (NPSH) | Hepatic/Renal | Decreased | 67-300 | -23% to -42% | Elwej et al. 2024 |
Vitamin C | Hepatic/Renal | Decreased | 67-300 | -19% to -22% | Elwej et al. 2024 |
Alanine Aminotransferase (ALT) | Hepatic | Increased | 67-300 | Significant increase | Elwej et al. 2017 |
Aspartate Aminotransferase (AST) | Hepatic | Increased | 67-300 | Significant increase | Elwej et al. 2017 |
Gamma-Glutamyl Transferase (GGT) | Hepatic | Increased | 67-300 | Significant increase | Elwej et al. 2017 |
Lactate Dehydrogenase (LDH) | Hepatic/Cardiac | Increased (plasma) | 67-300 | +55% to +79% | Elwej et al. 2024 |
Creatinine | Renal | Increased (plasma) | 67-300 | +30% to +34% | Elwej et al. 2024 |
Urea | Renal | Increased (plasma) | 67-300 | +53% to +57% | Elwej et al. 2024 |
Uric Acid | Renal | Decreased (plasma) | 67-300 | -27% to -34% | Elwej et al. 2024 |
Metallothionein (MT) | Hepatic/Renal | Increased | 67-300 | +82% to +128% | Elwej et al. 2024 |
Interleukin-6 (IL-6) | Hepatic | Increased | 67-300 | Significant increase | Elwej et al. 2016 |
Tumor Necrosis Factor-alpha (TNF-α) | Hepatic | Increased | 67-300 | Significant increase | Elwej et al. 2016 |
Interleukin-1 beta (IL-1β) | Hepatic | Increased | 67-300 | Significant increase | Elwej et al. 2016 |
Parameter | Effect | Dose (mg/kg) | Mechanism | Reference Study |
---|---|---|---|---|
Heart Rate | Bradycardia | 10-20 | Potassium channel blockade | Mohammed 2022 |
PR Interval | Prolonged | 10-20 | Potassium channel blockade | Mohammed 2022 |
QTc Interval | Prolonged | 10-20 | Potassium channel blockade | Mohammed 2022 |
Potassium Channel (KIR) | Blocked | Variable | Direct channel blockade | T3DB Database |
Sodium-Potassium ATPase | Impaired | Variable | Membrane potential effects | T3DB Database |
Ventricular Arrhythmias | Induced | 10-20 | Potassium channel blockade | Mohammed 2022 |
Cardiac Rhythm | Disrupted | 10-20 | Ionic imbalance | Mohammed 2022 |
Ionic Channel Function | Interfered | Variable | Direct channel interaction | T3DB Database |
Acute Toxic;Irritant